

The Physiological Role of Endogenous ELA-32: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ELA-32(human)

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Abstract

This technical guide provides an in-depth examination of the physiological roles of the endogenous peptide ELA-32 (also known as Elabela or Apela). Discovered as a second endogenous ligand for the G protein-coupled apelin receptor (APJ), ELA-32 has emerged as a critical regulator in various physiological systems, most notably the cardiovascular, renal, and embryonic domains. This document synthesizes current research, presenting quantitative data on receptor binding and functional activity, detailed protocols for key experimental assays, and visual representations of its signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of the ELA-32/APJ signaling axis.

Introduction

Initially identified through bioinformatics and developmental biology studies in zebrafish, ELA-32 (Elabela/Toddler) is a 32-amino acid peptide hormone essential for proper embryonic development.^{[1][2]} It is encoded by the APELA gene, which was previously considered to be a non-coding region of the genome.^{[2][3]} ELA-32 shares its receptor, the G protein-coupled receptor APJ, with the well-characterized peptide apelin, though they share no sequence homology.^[4] This dual-ligand system is crucial for a multitude of biological processes.^[5]

Endogenous ELA-32 is highly expressed in human embryonic stem cells and the adult kidney.^[6] Its functions are diverse, ranging from the regulation of cardiovascular homeostasis, fluid balance, and angiogenesis to having a profound role during embryogenesis, particularly in

heart development and endoderm differentiation.[6][7][8] Dysregulation of the ELA-32/APJ pathway has been implicated in pathologies such as pre-eclampsia and pulmonary arterial hypertension (PAH), highlighting its therapeutic potential.[4][9]

This document serves as a comprehensive resource, detailing the molecular interactions, signaling cascades, and physiological functions of endogenous ELA-32.

Receptor Binding and Activation

ELA-32 is a potent, high-affinity agonist for the apelin receptor (APJ).[7][8][10] It binds to APJ, inducing receptor internalization and initiating downstream signaling cascades.[6] Competition binding experiments have confirmed that ELA-32 and apelin bind to the same receptor, likely with overlapping binding sites.[4][11]

Quantitative Binding and Functional Data

The binding affinity and functional potency of ELA-32 and its fragments have been quantified across various assays. The data presented below are compiled from studies using recombinant cell lines (e.g., CHO, HEK293) expressing the human APJ receptor.

Parameter	Ligand	Value	Cell System	Reference
Binding Affinity				
Kd	ELA-32 (human)	0.51 nM	CHO-K1 cells	[7][8][10]
IC50 (Competition)	ELA-32 (human)	0.27 nM	CHO-K1 cells	[7][8][10]
Ki (Competition)	Elabela-32	1.343 nM	HEK293 cells	[12]
Functional Potency				
EC50 (cAMP Inhibition)	ELA-32	11.1 nM	CHO-hAPJ cells	[6]
logIC50 (cAMP Inhibition)	Elabela-32	-7.59 ± 0.474	HEK293 cells	[12]
EC50 (ERK1/2 Phosphorylation)	ELA-32	14.3 nM	CHO-hAPJ cells	[6]
EC50 (Gαi1 Activation)	Elabela(19-32)	8.6 nM	-	[2]
EC50 (β-Arrestin Recruitment)	Elabela(19-32)	166 nM	-	[2]
logEC50 (β-Arrestin Recruitment)	Elabela-32	-7.66 ± 0.114	HEK293 cells	[12]

Table 1: Quantitative analysis of ELA-32 interaction with the APJ receptor.

Signaling Pathways

Upon binding to the APJ receptor, ELA-32 activates multiple downstream signaling pathways, primarily through G protein-dependent and β-arrestin-dependent mechanisms. This signaling is often described as "biased," where different ligands can preferentially activate one pathway over another.

G Protein-Dependent Signaling

The APJ receptor predominantly couples to the inhibitory G protein, Gai/o.[5] Activation by ELA-32 leads to:

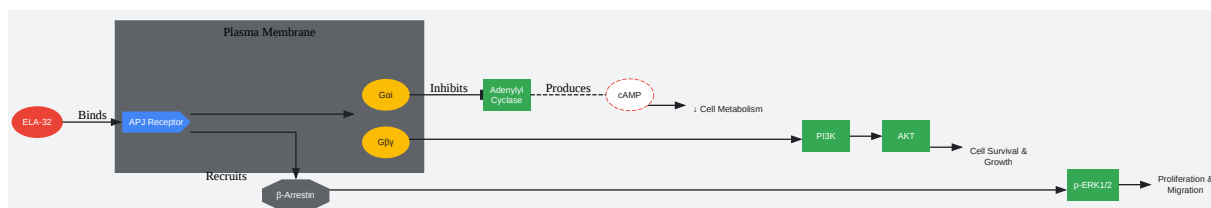
- Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[6][12]
- Intracellular Calcium (Ca²⁺) Mobilization: ELA-32 weakly induces the release of calcium from intracellular stores, a process likely mediated by G protein βγ subunits activating phospholipase C (PLC).[6][13]
- Activation of PI3K/AKT Pathway: ELA-32 stimulates the PI3K/AKT/mTOR pathway, which is crucial for promoting cell survival, proliferation, and growth.[7][8][10][12]

β-Arrestin-Dependent Signaling

ELA-32 is also a potent activator of the β-arrestin pathway.[5][11] Following receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to:

- Receptor Internalization: β-arrestin recruitment mediates the endocytosis of the APJ receptor.[6]
- MAPK/ERK Pathway Activation: β-arrestin acts as a scaffold protein, facilitating the phosphorylation and activation of ERK1/2 (Extracellular signal-Regulated Kinase).[6][12] This pathway is critical for cell proliferation, migration, and differentiation.

The diagram below illustrates the primary signaling cascades initiated by ELA-32 binding to the APJ receptor.



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Caption: ELA-32 signaling through the APJ receptor.

Key Physiological Functions

Endogenous ELA-32 plays indispensable roles in both development and adult physiology.

- **Cardiovascular Regulation:** ELA-32 is essential for heart formation during embryogenesis.[1] In adults, it acts as a vasodilator, increases cardiac contractility and cardiac output, and helps regulate blood pressure.[4][14] Its expression is notably reduced in patients with pulmonary arterial hypertension (PAH), and exogenous administration has been shown to ameliorate the condition in animal models.[4][14]
- **Renal Function:** ELA-32 is involved in maintaining body fluid homeostasis.[8] It has demonstrated renoprotective effects, reducing kidney injury and inflammation in preclinical models.[1]
- **Embryonic Development:** Beyond cardiogenesis, ELA-32 is a critical factor for the proper differentiation of endodermal precursors during gastrulation.[2] It also promotes angiogenesis (the formation of new blood vessels).[6]

- Stem Cell Biology: ELA-32 is expressed by and helps sustain the self-renewal of human embryonic stem cells (hESCs) via the PI3K/AKT pathway.[15]

Key Experimental Protocols

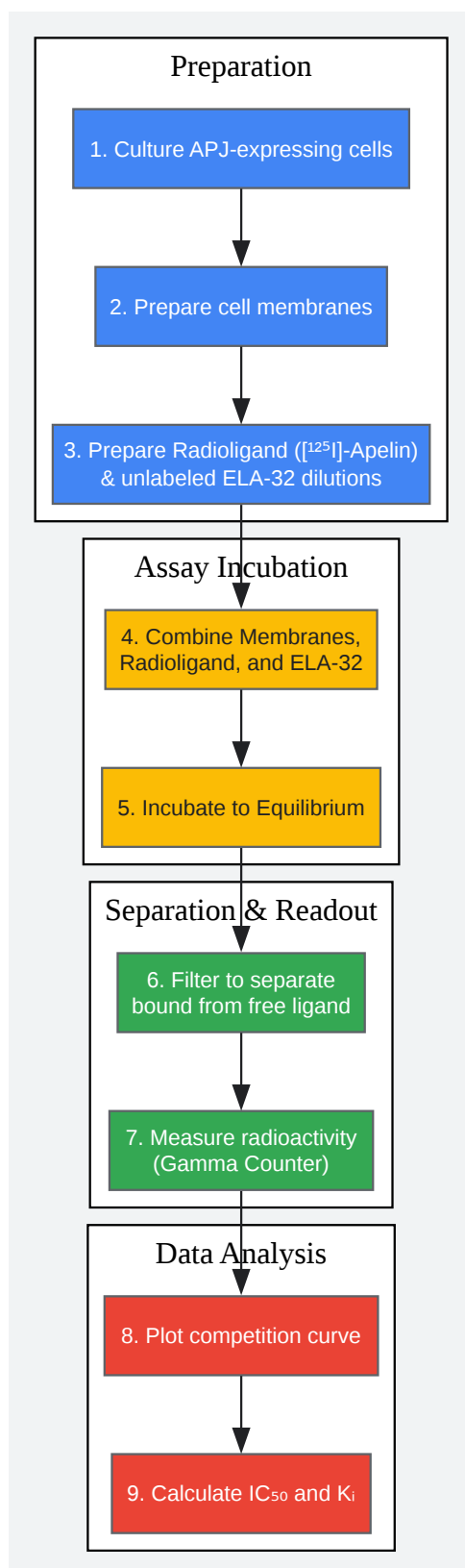
This section provides detailed methodologies for foundational assays used to characterize the ELA-32/APJ signaling axis.

Radioligand Competition Binding Assay

This assay quantifies the affinity (K_i) of an unlabeled ligand (ELA-32) by measuring its ability to displace a radiolabeled ligand from the APJ receptor.

- 1. Membrane Preparation:
 - Culture CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
 - Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
 - Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
 - Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
 - Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
- 2. Assay Execution:
 - In a 96-well plate, add a constant amount of membrane preparation (e.g., 5-10 μg protein/well).
 - Add a fixed concentration of radioligand (e.g., [¹²⁵I]-Apelin-13) at a concentration near its K_d .
 - Add increasing concentrations of unlabeled ELA-32.

- For non-specific binding (NSB) determination, add a high concentration of an unlabeled ligand (e.g., 1 μ M unlabeled Apelin-13).
- Incubate at room temperature for 1-2 hours to reach equilibrium.
- 3. Separation and Counting:
 - Rapidly separate bound from free radioligand by filtering the reaction mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
 - Measure the radioactivity trapped on the filters using a gamma counter.
- 4. Data Analysis:
 - Plot the percentage of specific binding against the log concentration of ELA-32.
 - Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC_{50} .
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: Workflow for a radioligand competition binding assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK pathway by quantifying the level of phosphorylated ERK1/2.

- 1. Cell Culture and Stimulation:
 - Plate APJ-expressing cells (e.g., HEK293-APJ) in 6-well plates.
 - Once confluent, serum-starve the cells for 4-12 hours to reduce basal phosphorylation levels.[1]
 - Stimulate cells with various concentrations of ELA-32 for a short duration (typically 5-10 minutes for peak activation).[1]
- 2. Cell Lysis:
 - Immediately after stimulation, place plates on ice and aspirate the media.
 - Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
- 3. SDS-PAGE and Western Blotting:
 - Determine the protein concentration of each lysate. Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[1][9]
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.[9]
- 4. Immunoblotting:

- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[9]
- Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
- 5. Stripping and Re-probing:
 - To normalize for protein loading, strip the membrane of the first set of antibodies using a stripping buffer.[1]
 - Re-probe the same membrane with a primary antibody for total ERK1/2 (t-ERK1/2), followed by the secondary antibody and detection steps.
- 6. Data Analysis:
 - Quantify the band intensities for both p-ERK1/2 and t-ERK1/2 using densitometry software.
 - Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample.
 - Plot the normalized data against the log concentration of ELA-32 to generate a dose-response curve and determine the EC₅₀.

cAMP Inhibition Assay

This assay measures the ability of ELA-32 to inhibit cAMP production following the stimulation of adenylyl cyclase.

- 1. Cell Culture and Treatment:
 - Plate APJ-expressing cells in a 96-well plate.
 - Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

- Treat cells with varying concentrations of ELA-32 for 10-15 minutes.
- Stimulate adenylyl cyclase with a fixed concentration of Forskolin (FSK) for 15-20 minutes.
- 2. Cell Lysis and cAMP Quantification:
 - Lyse the cells according to the kit manufacturer's instructions.
 - Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[16] In these assays, endogenous cAMP from the lysate competes with a labeled cAMP tracer for binding to a specific antibody.
- 3. Data Analysis:
 - The detection signal is inversely proportional to the amount of cAMP in the sample.
 - Generate a standard curve using known concentrations of cAMP.
 - Calculate the cAMP concentration for each sample from the standard curve.
 - Plot the percentage inhibition of FSK-stimulated cAMP levels against the log concentration of ELA-32 to determine the IC_{50} .

Conclusion and Future Directions

Endogenous ELA-32 is a pleiotropic hormone with a fundamental role in physiology, particularly in the cardiovascular and renal systems. Its potent activation of the APJ receptor through a complex network of signaling pathways makes it a compelling target for therapeutic development. The downregulation of ELA-32 in disease states like PAH and pre-eclampsia suggests that APJ receptor agonists could offer significant clinical benefits.

Future research should focus on elucidating the tissue-specific expression and processing of ELA-32, further dissecting the biased signaling it promotes, and developing stable, potent, and selective APJ agonists based on the ELA-32 structure. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance our understanding of this critical signaling system and unlock its therapeutic potential.

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